2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanol
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Overview
Description
2-{3-[2-(DIETHYLAMINO)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-METHYLPHENYL)ETHAN-1-OL is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and muscle relaxant effects. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(DIETHYLAMINO)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-METHYLPHENYL)ETHAN-1-OL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the benzodiazole core with 2-chloro-N,N-diethylethanamine under basic conditions.
Attachment of the 4-Methylphenyl Group: This can be done via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.
Final Hydroxylation Step:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its unique structure.
Medicine: Possible pharmacological applications, including as an anxiolytic or anticonvulsant agent.
Industry: Use in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, benzodiazoles exert their effects by modulating the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors. The diethylaminoethyl group may enhance its ability to cross biological membranes, while the hydroxyl group could influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazole with anxiolytic properties.
Clonazepam: Another benzodiazole used as an anticonvulsant.
Lorazepam: A benzodiazole with sedative and anxiolytic effects.
Uniqueness
2-{3-[2-(DIETHYLAMINO)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-METHYLPHENYL)ETHAN-1-OL is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazoles. The presence of the diethylaminoethyl group and the hydroxyl group may enhance its interaction with biological targets and improve its pharmacokinetic profile.
Properties
Molecular Formula |
C22H30N4O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C22H30N4O/c1-4-24(5-2)14-15-25-19-8-6-7-9-20(19)26(22(25)23)16-21(27)18-12-10-17(3)11-13-18/h6-13,21,23,27H,4-5,14-16H2,1-3H3 |
InChI Key |
DFYJEMWNWBXNDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N(C1=N)CC(C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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